Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-

Medicinal Chemistry Drug Discovery Antibacterial Research

Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is a synthetic, halogenated quinoline derivative belonging to the class of 4-piperazinylquinolines. This molecular scaffold combines a quinoline core with a piperazine ring, a design motif widely recognized in medicinal chemistry for imparting favorable drug-like properties, including enhanced solubility and target affinity.

Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
CAS No. 1146293-28-8
Cat. No. B12109915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-
CAS1146293-28-8
Molecular FormulaC14H16ClN3
Molecular Weight261.75 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)Cl)N3CCNCC3
InChIInChI=1S/C14H16ClN3/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10/h2-4,9,16H,5-8H2,1H3
InChIKeyYQVIFBFVEIVFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- (CAS 1146293-28-8): Core Scaffold and Research Utility


Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is a synthetic, halogenated quinoline derivative belonging to the class of 4-piperazinylquinolines. This molecular scaffold combines a quinoline core with a piperazine ring, a design motif widely recognized in medicinal chemistry for imparting favorable drug-like properties, including enhanced solubility and target affinity [1]. The compound is primarily referenced as a versatile synthetic intermediate or building block, with its structural attributes suggesting potential utility in the development of therapeutic agents for central nervous system (CNS) disorders, as indicated by analogs within the same structural family [2].

Why Generic Substitution of 8-Chloro-2-Methyl-4-(1-Piperazinyl)Quinoline is Not Advisable


The specific substitution pattern of the quinoline ring—an 8-chloro and a 2-methyl group in combination with a 4-piperazinyl moiety—is not arbitrary. Within the broader class of piperazinylquinolines, minor variations in substituent position or identity can profoundly alter biological activity, target selectivity, and physicochemical properties. For instance, studies on reversed chloroquines demonstrate that a piperazinyl group adjacent to the quinoline core can be detrimental to antimalarial activity, underscoring the non-interchangeable nature of these structural motifs [1]. Similarly, the presence and position of a chloro substituent in quinoline derivatives are known to be critical for activity against specific pathogens like Pseudomonas strains . Therefore, substituting this compound with a seemingly similar analog like 8-chloro-2-methylquinoline, which lacks the crucial 4-piperazinyl group, or a different regioisomer of chloroquinoline, would likely result in a complete loss of the intended biological or chemical function, making the precise procurement of this CAS-defined entity essential for reproducible research outcomes.

Quantitative Differentiation of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- Against Key Analogs


Structural Differentiation from 8-Chloro-2-methylquinoline: The Impact of 4-Piperazinyl Substitution

The primary differentiator of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- (CAS 1146293-28-8) from its core analog 8-chloro-2-methylquinoline (CAS 3033-82-7) is the presence of the 4-piperazinyl moiety. This group is not a minor modification; it is a well-established pharmacophore that introduces a basic amine capable of forming critical interactions with biological targets. In antibacterial research, 4-piperazinylquinoline hybrids have demonstrated potent and selective activity against Staphylococcus aureus (MIC 10 μM), with the piperazine ring being essential for enhancing water solubility and target binding [1]. The parent compound, 8-chloro-2-methylquinoline, lacks this moiety and is primarily reported as an alkylating agent or a synthetic intermediate, not as a direct-acting antimicrobial .

Medicinal Chemistry Drug Discovery Antibacterial Research

Comparative Potency: 8-Chloro-2-Methyl vs. 6-Chloro Regioisomer in CNS Activity

The specific 8-chloro substitution on the quinoline ring is a key determinant of biological activity. While direct data for CAS 1146293-28-8 is limited, structure-activity relationships from patent literature on piperazinyl-quinoline CNS agents indicate that the position of chloro substitution is not equivalent. The general formula in Glaxo's patent (US20080275040) covers a range of halogen substitutions (R3, R4, R5) including the 8-chloro position [1]. In contrast, studies on related 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and 5-HT1A receptor antagonists have explored various substitution patterns, demonstrating that potency is highly dependent on the specific regioisomer [2]. The 8-chloro-2-methyl-4-(1-piperazinyl) isomer presents a unique, patented combination that is distinct from the 6-chloro regioisomer (CAS 122603-23-8) and other analogs.

CNS Drug Discovery Serotonin Receptor Structure-Activity Relationship

Quantitative Selectivity: Differentiating from 7-Chloro-4-Piperazinylquinoline Derivatives

The 7-chloro-4-piperazinylquinoline scaffold is a known pharmacophore for proteasome inhibition, exemplified by compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), which potently inhibits trypsin-like proteasomes with an IC50 of 1 nM [1]. The target compound, 8-chloro-2-methyl-4-(1-piperazinyl)quinoline, differs in two critical aspects: the chloro group is at the 8-position instead of 7, and it contains a 2-methyl substituent. These structural differences are expected to confer a distinct selectivity profile. VR23's activity is highly dependent on its specific substitution pattern, including the sulfonyl group, and studies show that even minor changes to the quinoline core can abolish proteasome inhibition or shift selectivity to other targets [1].

Cancer Therapeutics Proteasome Inhibition Selectivity

Optimal Research and Industrial Application Scenarios for Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-


CNS Drug Discovery: Developing 5-HT6 Receptor Ligands

This compound serves as a privileged scaffold for the development of CNS therapeutics, particularly as a potential 5-HT6 receptor ligand. The 8-(1-piperazinyl)-quinoline core is a key structural motif in patents for treating CNS disorders such as schizophrenia, Alzheimer's disease, and cognitive impairment [1]. The specific 8-chloro-2-methyl substitution pattern is claimed within this intellectual property space, making it a valuable tool for exploring structure-activity relationships around this receptor. Researchers can utilize this compound to synthesize novel analogs by further derivatizing the piperazine nitrogen, as outlined in the general synthesis schemes from the patent literature [1].

Antimicrobial Hybrid Design: A Core Scaffold for Gram-Positive Agents

The combination of a quinoline and piperazine ring is a proven strategy in antimicrobial drug design, as evidenced by the activity of 4-piperazinylquinoline hybrids against Staphylococcus aureus (MIC 10 μM) [2]. Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- provides a unique, pre-functionalized scaffold with an 8-chloro substituent, a feature known to be important for activity against certain bacterial strains . This compound is ideal for medicinal chemists seeking to build focused libraries of novel antimicrobial agents by introducing various warheads (e.g., sulfonyl or acyl groups) onto the free piperazine amine, leveraging the scaffold's inherent drug-like properties.

Chemical Biology: A Tool for Probing Regioisomer-Dependent Protein Interactions

The precise regioisomerism of this compound (8-chloro vs. the more common 6- or 7-chloro analogs) makes it a valuable tool for chemical biology studies aimed at mapping the binding sites of protein targets that interact with quinoline derivatives. By using this compound alongside its regioisomers in competitive binding assays or pull-down experiments, researchers can define the spatial tolerance of a protein's binding pocket for halogen substitution. This approach can reveal critical interactions and inform the design of more selective and potent ligands [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.